Styrene-alpha,beta,beta-D3

Catalog No.
S728599
CAS No.
3814-93-5
M.F
C8H8
M. Wt
107.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styrene-alpha,beta,beta-D3

CAS Number

3814-93-5

Product Name

Styrene-alpha,beta,beta-D3

IUPAC Name

1,2,2-trideuterioethenylbenzene

Molecular Formula

C8H8

Molecular Weight

107.17 g/mol

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D

InChI Key

PPBRXRYQALVLMV-FUDHJZNOSA-N

SMILES

C=CC1=CC=CC=C1

Canonical SMILES

C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C(=C([2H])C1=CC=CC=C1)[2H]
  • Mechanistic Studies

    Styrene-alpha,beta,beta-D3 can be a valuable tool in studying the reaction mechanisms of styrene, a common industrial monomer. By incorporating the deuterium atoms, scientists can track the specific positions of the styrene molecule within a reaction pathway. The unchanged mass of the molecule ensures minimal disruption to the reaction itself, while the altered bonding properties of the deuterium allow for detection using techniques like nuclear magnetic resonance (NMR) spectroscopy [ScienceDirect: Isotopic Labeling in Mechanistic Studies, ]. This allows researchers to elucidate the reaction steps and identify reaction intermediates involved in styrene's transformation.

  • Polymer Science Research

    Styrene is a key building block for many polymers, and styrene-alpha,beta,beta-D3 can be used to study polymerization processes. By incorporating the isotopically labeled styrene into a polymer chain, researchers can gain insights into the chain structure, dynamics, and overall behavior of the polymer. This information is crucial for developing new and improved polymeric materials with specific properties [Wiley Online Library: Deuterium Labeling in Polymer Science, ].

  • Metabolism Studies

    While styrene itself is not readily metabolized in the human body, studies involving organisms that do metabolize styrene can utilize styrene-alpha,beta,beta-D3 to track its metabolic pathways. The deuterium label allows researchers to distinguish between the original styrene molecule and its metabolites, providing valuable insights into the detoxification processes and potential health effects of styrene exposure [National Institutes of Health: Deuterium NMR for Studying Drug Metabolism, ].

Styrene-alpha,beta,beta-D3 is a deuterated derivative of styrene, characterized by the substitution of three hydrogen atoms with deuterium at the alpha and beta positions of the vinyl group. This compound retains the core structure of styrene, which is an aromatic compound with the formula C₆H₅CH=CH₂. Styrene itself is a colorless liquid that is primarily used in the production of polystyrene plastics and resins. The introduction of deuterium alters its physical and chemical properties, making it valuable for various research applications, particularly in studies involving reaction mechanisms and biological activity.

Styrene-alpha,beta,beta-D3 itself doesn't have a specific mechanism of action. Its primary function is to serve as a traceable analog of styrene in research. By incorporating it into experiments, researchers can track the movement and fate of the styrene moiety using NMR due to the distinct signal from the deuterium atoms.

Styrene is a hazardous compound with associated health risks. Similar precautions should be taken when handling Styrene-alpha,beta,beta-D3.

  • Styrene is classified as a possible human carcinogen by the IARC (International Agency for Research on Cancer).
  • It's a flammable liquid and can irritate the skin, eyes, and respiratory system. []
  • Specific data on the toxicity of Styrene-alpha,beta,beta-D3 might be limited. However, it's advisable to handle it with the same precautions as styrene, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Similar to those of non-deuterated styrene:

  • Oxidation: This compound can be oxidized to form various products, including phenolic compounds.
  • Polymerization: Like styrene, it can undergo polymerization to form polystyrene or copolymers, although the presence of deuterium may influence the kinetics and mechanisms involved.
  • Electrophilic Aromatic Substitution: The deuterated compound can participate in electrophilic substitution reactions, where electrophiles attack the aromatic ring.

These reactions are essential for understanding the behavior of styrene derivatives in both synthetic and biological contexts .

Several methods exist for synthesizing styrene-alpha,beta,beta-D3:

  • Deuterated Ethylbenzene Dehydrogenation: Starting from deuterated ethylbenzene, this method involves heating with a catalyst to yield styrene-alpha,beta,beta-D3.
  • Alkylation Reactions: Utilizing deuterated alkyl halides in Friedel-Crafts alkylation reactions with benzene can also produce this compound.
  • Direct Deuteration: Styrene can be directly treated with deuterating agents under controlled conditions to incorporate deuterium at specific positions .

Styrene-alpha,beta,beta-D3 has several applications:

  • Tracer Studies: Used in metabolic studies to trace pathways involving styrene and its derivatives.
  • Chemical Kinetics Research: Provides insights into reaction mechanisms due to the differences in bond strengths between hydrogen and deuterium.
  • Material Science: As a building block for synthesizing novel polymers with tailored properties.

Its unique isotopic labeling makes it particularly valuable in fields such as pharmacology, environmental science, and materials research .

Interaction studies involving styrene-alpha,beta,beta-D3 focus on its behavior in various chemical environments. It has been shown to interact differently with reactive species compared to its non-deuterated counterpart. For example, studies on hydroxyl radical reactions indicate that the presence of deuterium alters reaction rates and product distributions. Such studies enhance understanding of how isotopic substitution can influence chemical reactivity and stability .

Styrene-alpha,beta,beta-D3 shares similarities with several other compounds, particularly other deuterated or substituted styrenes. Here are some comparable compounds:

Compound NameStructureKey Differences
Styrene (C₆H₅CH=CH₂)C₆H₅CH=CH₂Non-deuterated; baseline for comparison
Deutero-styrene (C₆H₅CD=CH₂)C₆H₅CD=CH₂Only one hydrogen replaced by deuterium
Styrenes with other substituentsVariesDifferent functional groups affecting reactivity

The uniqueness of styrene-alpha,beta,beta-D3 lies in its specific isotopic labeling at both alpha and beta positions, which provides distinct advantages in tracing and mechanistic studies compared to other related compounds .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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